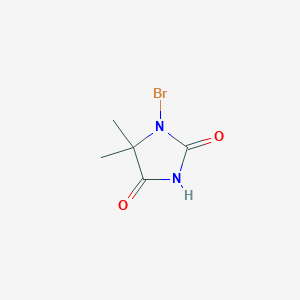

1-Bromo-5,5-dimethylhydantoin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAHVJVVZSZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433396 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-23-3 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context and Significance Within the N Halamine Class of Reagents

N-halamine compounds feature an oxidative halogen atom attached to a nitrogen atom. google.com This structural feature allows them to serve as effective antimicrobial agents. google.com The N-halamine class of reagents, including halogenated hydantoins like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), are noted for their long-term stability, safety for handling compared to other halogen sources, and their efficacy in neutralizing a wide array of microorganisms. mdpi.com They are generally less corrosive and more stable than inorganic halogens. mdpi.com

The significance of 1-bromo-5,5-dimethylhydantoin and its relatives, such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), lies in their function as disinfectants. nih.gov The mechanism involves the release of bromine, equivalent to hypobromous acid (HOBr), in the presence of water. wikipedia.org This released HOBr acts as the active agent. N-halamines are recognized for releasing the halogen more slowly compared to aqueous chlorine, which enhances their compatibility with various organic materials and reduces their aggressiveness toward metal components. google.com Furthermore, there is a low risk of inducing microbial resistance with the use of N-halamines. google.com The hydantoin (B18101) structure itself is a versatile scaffold in chemistry, known for its reactive core that is suitable for forming larger molecular architectures. researchgate.net

Evolution of Research Perspectives on Halogenated Hydantoin Reactivity and Utility

Preparative Strategies for this compound

The primary and most common industrial method for synthesizing this compound involves the direct bromination of 5,5-dimethylhydantoin. vulcanchem.com This process is typically carried out in an alkaline aqueous medium.

A general laboratory-scale procedure involves dissolving 5,5-dimethylhydantoin in deionized water with sodium hydroxide (B78521) at a temperature of 25–35°C. Subsequently, bromine is added dropwise to the solution while maintaining a cool temperature range of 6–18°C and a pH of 9.5–10 through the addition of sodium hydroxide. The resulting precipitate is then isolated by filtration, washed with cold water, and can be further purified by recrystallization from a mixture of acetone (B3395972) and water to yield a product with 85–92% purity.

Alternative laboratory preparations include the reaction of 5,5-dimethylhydantoin with N-bromosuccinimide (NBS) or oxidative bromination using hydrogen peroxide and hydrobromic acid. vulcanchem.com The core of this compound's structure is the hydantoin (B18101) ring, a five-membered ring with two nitrogen atoms and two carbonyl groups, substituted with two methyl groups at the fifth position and a bromine atom at the first nitrogen position. vulcanchem.com

Synthesis of Dihalogenated Analogues: Focus on 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)

The synthesis of dihalogenated hydantoins like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) builds upon the synthesis of the monobrominated precursor.

DBDMH is synthesized by the bromination of 5,5-dimethylhydantoin, often using elemental bromine in a controlled alkaline environment. The reaction is typically conducted at temperatures between 40–60°C under reflux, with sodium hydroxide used to neutralize the hydrobromic acid byproduct. Purification is commonly achieved through recrystallization from ethanol (B145695) or acetone.

The synthesis of BCDMH involves a two-step halogenation of 5,5-dimethylhydantoin. smolecule.comt3db.ca The first step is the bromination to form this compound, followed by a chlorination step. smolecule.com The regioselectivity of this process is guided by both electronic and steric factors. The electron-withdrawing nature of the carbonyl groups deactivates the N3 position during the initial bromination, favoring substitution at the N1 position. smolecule.com The bulky dimethyl groups at the C5 position also sterically hinder access to the N3 position during the first halogenation. smolecule.com Once the N1 position is brominated, the steric hindrance is reduced, allowing for the selective chlorination at the N3 position. smolecule.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of dihalogenated hydantoins. For the synthesis of DBDMH, a patented method describes the concurrent feeding of an aqueous solution of 5,5-dimethylhydantoin and an inorganic base with a brominating agent. google.com Maintaining the pH of the reaction mixture between 5.5 and 8.5 is key to precipitating a product with enhanced properties, such as larger particle size and better flowability. google.com One example of this process involves reacting 5,5-dimethylhydantoin with bromine in a sodium hydroxide solution at 69°C, resulting in a 68% yield based on the hydantoin. google.com Another variation at 48°C yielded 89% of the product based on the hydantoin. google.com

In the synthesis of BCDMH, a production method aimed at creating a chemical intermediate involves dissolving the crude product in acetone, filtering, and then adding deionized water to induce crystallization, resulting in a BCDMH content of over 99.3%. google.com

The table below summarizes optimized reaction conditions for DBDMH synthesis from a patent, showcasing the impact of temperature on yield.

| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Yield (based on 5,5-dimethylhydantoin) |

| 5,5-dimethylhydantoin | Bromine | Sodium Hydroxide | 69 | 68% |

| 5,5-dimethylhydantoin | Bromine | Sodium Hydroxide | 48 | 89% |

Data sourced from a patented production method for 1,3-dibromo-5,5-dimethylhydantoin. google.com

Investigation of Byproduct Formation in Synthesis

The synthesis of halogenated hydantoins, particularly under aqueous conditions, can lead to the formation of various byproducts. When BCDMH is used as a disinfectant, it hydrolyzes to release hypochlorous acid (HOCl) and hypobromous acid (HOBr). acs.orgiwaponline.com The presence of both of these reactive species can lead to the formation of a variety of disinfection byproducts (DBPs), including both chlorinated and brominated species. acs.org In environments like swimming pools, the reaction of these disinfectants with organic matter from human inputs can generate a complex mixture of DBPs. acs.org

While specific byproducts from the direct synthesis of BCDMH are not extensively detailed in the provided search results, the reactivity of the final compound in aqueous solutions suggests that impurities could include partially halogenated hydantoins or products from the degradation of the hydantoin ring. The decomposition of 1,3-dichloro-5,5-dimethylhydantoin (B105842) in water has been studied, indicating the potential for complex degradation pathways for these types of compounds. acs.org

Green Chemistry Approaches to Halogenated Hydantoin Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for chemical synthesis. For halogenated hydantoins, this includes exploring alternative reagents and reaction conditions.

One approach involves the in-situ generation of bromine. A study on the synthesis of DBDMH utilized a microchannel reactor to generate liquid bromine from the reaction of hydrobromic acid and sodium bromate (B103136), which was then directly introduced into the reaction with 5,5-dimethylhydantoin. pku.edu.cn This method is noted for its simple and efficient work-up. pku.edu.cn

Another green strategy focuses on avoiding the direct use of hazardous molecular halogens. A rapid and eco-friendly method for producing N-bromoimides involves reacting readily available N-chloro derivatives with inorganic bromide salts like lithium bromide. nih.govacs.org This redox-neutral process is operationally simple and provides high yields and purity through recrystallization. nih.govacs.org This approach could be applied to the synthesis of brominated hydantoins from their chlorinated analogs.

Mechanochemistry, which involves reactions conducted by grinding solids together, represents another green chemistry avenue. acs.org While not specifically detailed for this compound in the search results, the successful application of mechanochemistry to the synthesis of other hydantoins, such as the antiepileptic drug Phenytoin, from α- and β-amino esters suggests its potential applicability in this area. acs.org These solvent-free or low-solvent methods reduce waste and avoid the use of hazardous organic solvents. acs.orgresearchgate.net The use of ultrasound irradiation in the presence of a recyclable catalyst like montmorillonite (B579905) K-10 has also been shown to be a highly efficient method for synthesizing 5,5-disubstituted hydantoins. researchgate.net

Mechanistic Investigations into the Reactivity of 1 Bromo 5,5 Dimethylhydantoin and Its Analogues

Fundamental Mechanisms of Bromination Catalyzed or Mediated by N-Brominated Hydantoins

N-brominated hydantoins serve as versatile sources of bromine, capable of participating in both radical and polar reactions. The electronic environment of the N-Br bond, influenced by the adjacent carbonyl groups, dictates its mode of cleavage and subsequent reactivity.

The selective bromination of allylic and benzylic C-H bonds using N-brominated hydantoins is a cornerstone of organic synthesis, typically proceeding via a radical chain mechanism known as the Wohl-Ziegler reaction. beilstein-journals.orgrsc.orgscientificupdate.com These C-H bonds are particularly susceptible to radical attack because the resulting allylic or benzylic radicals are stabilized by resonance. wikipedia.orgbyjus.com

The mechanism involves three key phases: initiation, propagation, and termination. acs.orgresearchgate.net

Initiation: The reaction is initiated by the homolytic cleavage of a bond to generate a small number of radicals. This can be achieved by using a radical initiator like 2,2′-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or by irradiation with light. researchgate.netsmolecule.com While it was once thought that the N-Br bond of the hydantoin (B18101) or succinimide (B58015) cleaves directly, the generally accepted mechanism, proposed by Goldfinger, involves the initial formation of a minute amount of molecular bromine (Br₂). rsc.org This Br₂ is then cleaved by the initiator or light to form bromine radicals (Br•). rsc.orgnih.gov

Propagation: This phase constitutes the chain reaction. A bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate, forming a resonance-stabilized radical and hydrogen bromide (HBr). wikipedia.orgnih.gov This step is highly selective due to the relative weakness of allylic and benzylic C-H bonds. wikipedia.orgbyjus.com The HBr produced then rapidly reacts with the N-brominated hydantoin (e.g., DBDMH or NBS) to generate a low, steady concentration of molecular bromine (Br₂). rsc.orgbyjus.comsmolecule.com This newly formed Br₂ is then attacked by the substrate radical to yield the brominated product and another bromine radical, which continues the chain. wikipedia.orgnih.gov Maintaining a low concentration of Br₂ is critical to suppress competing electrophilic addition reactions to the double bond of an alkene. wikipedia.orgsmolecule.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. acs.orgresearchgate.net

The reactivity of N-brominated hydantoins like DBDMH is comparable to that of the more commonly known N-bromosuccinimide (NBS). beilstein-journals.org However, DBDMH offers advantages such as a higher content of active bromine and reduced byproduct formation. beilstein-journals.org

In contrast to radical pathways, N-brominated hydantoins can also function as sources of electrophilic bromine ("Br⁺"). This reactivity is attributed to the polarization of the N-Br bond, where the nitrogen atom is adjacent to electron-withdrawing carbonyl groups, rendering the bromine atom positively polarized. beilstein-journals.org This enables the electrophilic substitution of electron-rich aromatic compounds. beilstein-journals.org

The mechanism for electrophilic aromatic substitution generally proceeds in two steps:

Attack of the aromatic ring's π-electrons on the electrophilic bromine source to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the brominated aromatic product. wikipedia.org

N-brominated hydantoins like DBDMH can effectively brominate activated aromatic rings, such as phenols and anilines, often with high regioselectivity. byjus.com For less reactive or deactivated aromatic substrates, the electrophilicity of the N-bromo compound must be enhanced. This is typically achieved by using a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid. beilstein-journals.orgoup.com The acid protonates a carbonyl oxygen of the hydantoin, which further increases the positive character of the bromine atom, making it a more potent electrophile. oup.com Research has shown that DBDMH in the presence of strong acids can brominate even deactivated substrates like nitrobenzene. oup.com

Beyond brominations, N-halamines like DBDMH can mediate other transformations, such as the direct esterification of carboxylic acids with alcohols. mdpi.com Mechanistic studies have revealed that water, often considered merely a byproduct to be removed in esterification, plays a crucial catalytic role in these reactions. mdpi.com

In a proposed mechanism for DBDMH-mediated esterification, the N-bromo compound acts as a precatalyst. mdpi.com In the presence of trace amounts of water, DBDMH decomposes to form hypobromous acid (HOBr). mdpi.com This HOBr is the active catalytic species that facilitates the esterification. The water produced during the esterification reaction is not just a side product but an essential component that assists in regenerating the HOBr catalyst through equilibrium reactions. mdpi.com This hypothesis is supported by experimental evidence showing a significant drop in reaction efficiency under strictly dry conditions. For the esterification of benzoic acid with methanol (B129727) using DBDMH, the conversion dropped by 20% when the reaction was performed under dry conditions compared to neat conditions where water is formed in situ. mdpi.comresearchgate.net This highlights a water-assisted pathway where the solvent or byproduct actively participates in the catalytic cycle.

Electrophilic Bromination Modalities

Influence of Catalysts and Reaction Environments on Mechanistic Divergence and Selectivity

The choice of catalyst and solvent system is paramount in directing the reactivity of N-brominated hydantoins towards a specific mechanistic pathway, thereby controlling the selectivity of the reaction. A striking example is the divergent reactivity observed in the bromination of alkylarenes using DBDMH, which can be steered towards either benzylic (radical) or aromatic (electrophilic) bromination by selecting the appropriate type of acid catalyst. nih.gov

Research has demonstrated that Lewis acids and Brønsted acids exert distinct influences on the reaction outcome. scientificupdate.comnih.gov

Lewis acids , such as zirconium(IV) chloride (ZrCl₄), promote selective bromination at the benzylic position. scientificupdate.comnih.gov The Lewis acid is thought to assist in the generation of a benzyl (B1604629) radical, facilitating a Wohl-Ziegler type radical pathway. nih.gov This catalytic system is efficient under mild conditions, such as at room temperature under ambient light, and avoids the competing electrophilic bromination of the aromatic ring. nih.gov

Conversely, Brønsted acids , such as trifluoromethanesulfonic acid (TfOH) or triflimide (Tf₂NH), exclusively promote electrophilic bromination on the aromatic ring. nih.gov The Brønsted acid protonates the DBDMH, activating it for a Friedel-Crafts type electrophilic attack on the aromatic nucleus. nih.gov

The following table summarizes the catalyst-dependent selectivity in the bromination of toluene (B28343) with DBDMH.

Data adapted from research on DBDMH bromination. Yields are illustrative of selectivity trends. nih.gov

The reaction solvent also plays a critical role. For radical brominations, non-polar solvents like carbon tetrachloride have traditionally been used. wikipedia.org However, the solubility of reagents like DBDMH can be limited in such solvents, with dichloromethane (B109758) proving to be a better choice in some acid-catalyzed systems. oup.com In the electrophilic bromination of phenols, the solvent can significantly influence the ortho:para selectivity ratio. rsc.org The use of chlorinated solvents can lead to high ortho:para ratios, a result better explained by an ionic mechanism rather than a radical one. rsc.org

Theoretical and Computational Chemistry for Understanding Reactivity and Selectivity in Halogenated Hydantoins

Theoretical and computational chemistry provides invaluable insights into the electronic structures, bond energies, and reaction pathways that govern the reactivity and selectivity of halogenated hydantoins. These methods complement experimental findings and help elucidate complex mechanistic details.

Density Functional Theory (DFT) is a powerful tool used to study these systems. researchgate.net DFT calculations have been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of 5,5-dimethylhydantoin (B190458) and its halogenated derivatives. researchgate.net Such studies help in understanding the nature of the N-X (X = halogen) bond, its polarization, and its susceptibility to either homolytic or heterolytic cleavage. Properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps can predict the most reactive sites within the molecule for both nucleophilic and electrophilic attack. researchgate.net

A critical parameter for radical reactions is the bond dissociation energy (BDE). High-level computational methods have been used to determine accurate N-Br BDEs for a range of N-brominated compounds. researchgate.net For 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), two distinct BDEs have been calculated: 218.2 kJ/mol for the first N-Br bond and 264.8 kJ/mol for the second. researchgate.net This difference indicates that the first bromine is more easily cleaved to initiate a radical reaction. These theoretical BDE values are crucial for understanding the initiation step in radical brominations and for comparing the reactivity of different N-bromo reagents.

Furthermore, computational studies, such as ab initio metadynamics, have been used to explore the potential energy surfaces of related reactions like halolactonization. nih.gov These studies can distinguish between stepwise mechanisms involving discrete intermediates (like a bromonium ion) and concerted pathways. nih.gov The findings suggest that the preferred mechanism can depend on the stability of the intermediate carbocation and the counter-anion from the halogen source, providing a nuanced picture of electrophilic additions that is also relevant to the reactivity of N-brominated hydantoins. nih.gov

Advanced Synthetic Applications of N Brominated Hydantoin Derivatives in Organic Transformations

Selective Bromination Reactions Using N-Brominated Hydantoins

N-brominated hydantoins, particularly DBDMH, are widely utilized for their ability to perform selective bromination on a variety of organic substrates. These reagents offer significant advantages, including enhanced reactivity and selectivity compared to reagents like N-bromosuccinimide (NBS). researchgate.net

Precision Benzylic Bromination: Achieving Mono- and Dibromination Control

DBDMH is a highly effective reagent for the radical bromination of benzylic positions on arenes and heterocycles. enamine.net This type of reaction, similar to the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. manac-inc.co.jp The process is initiated by the radical cleavage of the N-Br bond in DBDMH, which generates bromine radicals. These radicals then abstract a benzylic hydrogen to form a benzyl (B1604629) radical and hydrogen bromide (HBr). The in-situ generated HBr reacts with DBDMH to produce molecular bromine (Br2), which then reacts with the benzyl radical to yield the benzylic bromide and another bromine radical, propagating the chain reaction. manac-inc.co.jp

A significant advantage of using DBDMH is the ability to control the degree of bromination. For instance, selective monobromination of methyl or methylene (B1212753) groups adjacent to aromatic rings can be achieved. manac-inc.co.jp However, in some cases, a mixture of mono- and di-bromo products can be formed. scientificupdate.com To address this, a method involving a bromination/reduction sequence has been developed, where the over-brominated product is selectively reduced to the desired mono-bromo species. scientificupdate.com

Furthermore, the use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl4), with DBDMH has been shown to efficiently promote benzylic bromination under mild conditions, often at room temperature. nih.gov This catalytic system favors the radical generation pathway and can prevent the competing bromination of the aromatic ring that is sometimes observed with Brønsted acids. scientificupdate.comnih.gov

Regioselective Aromatic Bromination (e.g., Ortho-Monobromination of Phenols and Polyphenols)

DBDMH has proven to be an excellent reagent for the regioselective bromination of electron-rich aromatic compounds, particularly phenols and polyphenols. okayama-u.ac.jpthieme-connect.com A key application is the ortho-monobromination of these substrates. okayama-u.ac.jpnii.ac.jpokayama-u.ac.jp The reaction is typically carried out by the simple addition of DBDMH to the phenol (B47542) or polyphenol in a solvent like chloroform (B151607) at room temperature, resulting in good to excellent yields of the corresponding ortho-monobromo derivatives. okayama-u.ac.jp

The regioselectivity of this reaction is a significant advantage over other brominating agents that often yield para-brominated phenols or mixtures of isomers. okayama-u.ac.jp For many phenols and polyphenols, DBDMH provides a single ortho-bromo derivative, although in some cases, small amounts of dibromo derivatives may be formed. okayama-u.ac.jp The reaction conditions are generally mild, and the workup is straightforward, making this a convenient and efficient method. okayama-u.ac.jp

The reactivity of DBDMH in aromatic bromination can be enhanced by the presence of strong acids. researchgate.netthieme-connect.com For instance, the use of acids with pKa values less than -2 can lead to excellent yields of monobrominated products, even for aromatics with electron-withdrawing substituents. researchgate.netthieme-connect.com

Table 1: Ortho-Monobromination of Phenols and Polyphenols with DBDMH

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenol | 2-Bromophenol | 92.5 | okayama-u.ac.jp |

| p-Cresol | 2-Bromo-4-methylphenol | 95 | okayama-u.ac.jp |

| o-Cresol | 6-Bromo-2-methylphenol | 90 | okayama-u.ac.jp |

| Methyl Gallate | Methyl 2-bromo-3,4,5-trihydroxybenzoate | Excellent | thieme-connect.com |

| Pyrogallol derivatives | Regioselective monobromides | 77 | researchgate.netthieme-connect.com |

Functionalization of Alkenes: 1,2-Dibromination and α-Bromo Ketone Synthesis

DBDMH is a versatile reagent for the functionalization of alkenes, enabling both 1,2-dibromination and the synthesis of α-bromo ketones.

A direct and efficient method for the 1,2-dibromination of alkenes utilizes DBDMH as the bromine source. acs.orgacs.orgorganic-chemistry.org This reaction proceeds under mild conditions, often without the need for a catalyst or an external oxidant, and provides the corresponding 1,2-dibrominated products in good to excellent yields with high diastereoselectivity. acs.orgacs.orgorganic-chemistry.org The reaction can be performed in non-chlorinated solvents like diethyl ether, and the presence of water can enhance its efficiency. organic-chemistry.org This catalyst-free approach offers a greener and more practical alternative to traditional dibromination methods. acs.orgorganic-chemistry.org

Furthermore, DBDMH can be used for the one-pot synthesis of α-bromo ketones from alkenes. researchgate.netresearchgate.netrsc.org This process involves the simultaneous use of DBDMH as both a bromine source and an oxidant. researchgate.netrsc.org The reaction is typically carried out in water, making it an environmentally friendly protocol. researchgate.netrsc.org This method is applicable to a wide variety of alkenes and provides high yields of the desired α-bromo ketones. rsc.org In a related transformation, secondary alcohols can be converted to α-bromoacetals of ketones in a one-pot reaction using DBDMH in ethylene (B1197577) glycol, involving oxidation, bromination, and acetalization steps. lookchem.comresearchgate.nettandfonline.com

Bromination of Electron-Rich and Heterocyclic Substrates

DBDMH is an effective brominating agent for a variety of electron-rich and heterocyclic substrates. okayama-u.ac.jporganic-chemistry.org Its reactivity makes it a suitable alternative to NBS for the bromination of electron-rich arenes. organic-chemistry.org The reaction of DBDMH with activated aromatic rings, such as those in phenols and anilines, typically proceeds with high efficiency. thieme-connect.com

In the realm of heterocyclic chemistry, DBDMH has been employed for the bromination of various ring systems. For example, it can be used for the bromination of pyridine (B92270) derivatives, often without the need for an additional solvent. google.com The reaction temperature for such transformations can range from 0 to 150°C. google.com Additionally, DBDMH has been utilized in tandem reactions involving intramolecular C–H amination and electrophilic bromination to synthesize bromo-N-heterocycles. acs.org

Catalytic and Precatalytic Applications in Organic Synthesis

Beyond its role as a stoichiometric brominating agent, DBDMH also exhibits catalytic and precatalytic activity in several important organic transformations.

Activation of Carbonyl Functionality in Direct Esterification and Transesterification Reactions

DBDMH has been identified as an effective precatalyst for the activation of carbonyl groups, facilitating direct esterification and transesterification reactions. mdpi.comresearchgate.net This methodology allows for the direct esterification of carboxylic acids with alcohols under neat, metal-free conditions. mdpi.comresearchgate.net The reaction is tolerant to air and moisture, simplifying the synthetic and isolation procedures. mdpi.comresearchgate.net

The proposed mechanism suggests that DBDMH, in the presence of trace water, decomposes to form hypobromous acid (HOBr), which acts as the catalytic species. mdpi.com The reaction is believed to be precatalytic rather than catalytic, as the decomposition of DBDMH to 5,5-dimethylhydantoin (B190458) (DMH) is crucial for the reaction to proceed. mdpi.com Control experiments have shown that DMH alone does not catalyze the esterification. mdpi.com

This method has been successfully applied to a wide range of substrates, including the synthesis of various esters with good yields. mdpi.com For instance, the esterification of benzoic acid with methanol (B129727) proceeds efficiently in the presence of a substoichiometric amount of DBDMH. mdpi.com The protocol has also been extended to transesterification reactions, demonstrating the potential of DBDMH as a mediator in these transformations. mdpi.com

Table 2: DBDMH-Mediated Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Ester Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Methyl Benzoate | Quantitative | mdpi.com |

| Octanoic Acid | Methanol | Methyl Octanoate | High | mdpi.com |

| Stearic Acid | Methanol | Methyl Stearate | Excellent (93-100) | mdpi.com |

| Citric Acid | Methanol | Methyl Citrate | Excellent (93-100) | mdpi.com |

| Cholic Acid | Methanol | Cholic Acid Methyl Ester | Excellent (93-100) | mdpi.com |

Catalysis of Aldol (B89426) Condensation Reactions

1-Bromo-5,5-dimethylhydantoin, often in its dibrominated form (1,3-dibromo-5,5-dimethylhydantoin or DBDMH), has emerged as an effective metal-free catalyst for facilitating aldol condensation reactions. nih.govresearchgate.net This application is a crucial aspect of its broader utility in activating carbonyl groups for various organic transformations. nih.govresearchgate.net The susceptibility of the carbonyl group to nucleophilic attack, enhanced by DBDMH, allows for the construction of a diverse array of useful organic compounds. nih.govresearchgate.net

Research has demonstrated that DBDMH can mediate the aldol condensation of aldehydes under neat (solvent-free) reaction conditions. nih.govresearchgate.net This methodology is noted for its tolerance to air and moisture, which simplifies the synthetic and isolation procedures. nih.govresearchgate.net The activation of the carbonyl moiety is a fundamental approach in organic synthesis, and the use of an inexpensive and widely available reagent like DBDMH presents a significant advantage for these industrially important reactions. nih.govresearchgate.net The efficiency of this process highlights the potential of N-brominated hydantoins to serve as practical catalysts in carbon-carbon bond-forming reactions.

Facilitation of Multi-Component Reactions (e.g., Biginelli Reaction, Polyhydroquinoline Synthesis)

This compound, particularly as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), has proven to be a highly efficient catalyst in one-pot multi-component reactions, which are prized for their atom economy and ability to generate molecular complexity in a single step. sid.irresearchgate.netchemicalpapers.com

Biginelli Reaction: DBH has been successfully employed to catalyze the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. researchgate.netchemicalpapers.comresearchgate.net This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, which are of significant interest due to their therapeutic properties. researchgate.netchemicalpapers.com The use of DBH as a catalyst, especially under microwave irradiation and solvent-free conditions, offers several advantages:

Short reaction times researchgate.netchemicalpapers.com

High product yields chemicalpapers.comresearchgate.net

Use of an inexpensive and commercially available catalyst chemicalpapers.com

Environmentally friendly solvent-free conditions chemicalpapers.comresearchgate.net

Polyhydroquinoline Synthesis: The synthesis of polyhydroquinoline derivatives via the Hantzsch condensation is another area where DBH has shown considerable catalytic activity. sid.irredalyc.orgjmcs.org.mxscielo.org.mxresearchgate.net This four-component reaction involves an aldehyde, a dicarbonyl compound (such as dimedone or ethyl acetoacetate), and a nitrogen source like ammonium (B1175870) acetate. sid.irjmcs.org.mxscielo.org.mx The resulting polyhydroquinoline scaffold is a core structure in many biologically active compounds. sid.ir

The DBH-catalyzed method for polyhydroquinoline synthesis is notable for its efficiency and green credentials, particularly when conducted under solvent-free conditions at elevated temperatures. jmcs.org.mxscielo.org.mx Key benefits of this approach include:

Low cost and ready availability of the catalyst. sid.ir

High to excellent yields of the desired products. sid.irjmcs.org.mx

Short reaction times, often between 25-50 minutes. scielo.org.mx

Simple and straightforward work-up and purification procedures. sid.ir

| Reaction Type | Reactants | Product | Key Advantages of DBH Catalysis |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione | Short reaction times, high yields, solvent-free conditions, inexpensive catalyst. researchgate.netchemicalpapers.comresearchgate.net |

| Polyhydroquinoline Synthesis (Hantzsch) | Aldehyde, Dicarbonyl Compound(s), Ammonium Acetate | Polyhydroquinoline derivative | Excellent yields, short reaction times, low catalyst cost, simple work-up. sid.irjmcs.org.mxscielo.org.mx |

Oxidative Transformations Promoted by N-Brominated Hydantoins

Highly Selective Oxidation of Thiols to Disulfides

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is recognized as a highly efficient and selective agent for the oxidation of thiols to their corresponding disulfides. organic-chemistry.orgorganic-chemistry.org This transformation is significant in both synthetic and biological chemistry, as the disulfide bond is a key structural motif in proteins and peptides. organic-chemistry.org The reaction proceeds rapidly and cleanly under mild conditions, offering a practical alternative to traditional methods that often require harsh conditions or toxic metal-based oxidants. organic-chemistry.org

A wide variety of thiols, including aliphatic, aromatic, benzylic, and heterocyclic types, are successfully converted to disulfides in high yields. organic-chemistry.org The oxidation can be carried out either in a solvent like dichloromethane (B109758) or under solvent-free conditions, with reactions often completing within minutes at room temperature. organic-chemistry.org A key advantage of using DBDMH is its chemoselectivity; other functional groups that are often sensitive to oxidation, such as hydroxyl groups and aromatic rings, remain unaffected during the process. organic-chemistry.org The stability and low cost of DBDMH further enhance its utility as a reagent for this important transformation. organic-chemistry.org

Oxidative Cyclization for Heterocycle Synthesis (e.g., Oxadiazoles)

N-brominated hydantoins, specifically 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been identified as powerful oxidizing agents for facilitating the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles through oxidative cyclization. nih.govresearchgate.netmdpi.com This method typically involves the cyclodesulfurization of acylthiosemicarbazide precursors. researchgate.netmdpi.com

In the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, DBDMH is used as the primary oxidant, often in the presence of potassium iodide, to promote the cyclization of the thiosemicarbazide (B42300) intermediate. nih.govresearchgate.net This approach has been shown to be highly effective, yielding a variety of oxadiazole derivatives in good to excellent yields, sometimes up to 97%. nih.govresearchgate.net The methodology is valued for its use of commercially inexpensive and easy-to-handle reagents, making it suitable for large-scale synthesis. nih.govresearchgate.net The reaction conditions are generally mild, and the process is considered a cost-effective and safe route to these important heterocyclic scaffolds. nih.govresearchgate.net For instance, the synthesis of 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine (B155470) using DBDMH as a strong oxidant resulted in high yields.

While N-bromosuccinimide (NBS) is also used for similar oxidative cyclizations to form heterocycles like 2-aminobenzoxazoles and benzothiazoles, DBDMH provides a potent alternative for specific substrates like acylthiosemicarbazides. mdpi.comrsc.orgresearchgate.netnih.gov

Oxidative Amination and Olefination Reactions

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been effectively utilized in mediating oxidative amidation of terminal alkenes. rsc.org This process allows for the conversion of a variety of terminal alkenes, including both styrene (B11656) derivatives and aliphatic alkenes, into their corresponding amides. rsc.org The reaction is typically carried out in water and proceeds in one pot by first treating the alkene with DBDMH, followed by the addition of molecular iodine and aqueous ammonia (B1221849) or an amine. rsc.org This metal- and organic solvent-free protocol is a significant advancement, particularly for its applicability to terminal aliphatic alkenes, and yields the desired amides in moderate to good yields (25% to 86%). rsc.org

The development of such protocols is part of a broader interest in creating C-N bonds through oxidative processes. While related reagents like N-bromosuccinimide (NBS) have been used for the oxidative amination of alcohols, the application of DBDMH to alkenes in an aqueous medium represents a distinct and valuable synthetic strategy. researchgate.net

Currently, specific details regarding the application of this compound in oxidative olefination reactions are not extensively documented in the available literature.

Oxidation of Specific Organic Substrates (e.g., Pyrazolines, Isoxazolines, and Urazoles)

1,3-Dibromo-5,5-dimethylhydantoin (DBH or DBDMH) has demonstrated considerable efficacy as an oxidizing agent for the aromatization of various nitrogen-containing heterocyclic compounds, including pyrazolines, isoxazolines, and urazoles. thieme-connect.comscispace.comresearchgate.netresearchgate.net These transformations are often challenging due to the sensitivity of the substrates to harsh oxidizing conditions. scispace.com

Pyrazolines: DBH provides a mild and efficient method for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. scispace.comresearchgate.netarabjchem.org The reaction can be conducted under heterogeneous conditions in a solvent like carbon tetrachloride or under solvent-free conditions at room temperature, affording good yields. scispace.com This method avoids the use of toxic heavy metal reagents and harsh acidic conditions often found in older procedures. scispace.comacs.org The simple work-up, which involves filtering off the reagent and by-product, makes it a practical and high-yielding synthetic route. scispace.com

Isoxazolines: Similar to pyrazolines, DBH is an effective reagent for the oxidation of 3,5-disubstituted isoxazolines to the corresponding isoxazoles under mild conditions at room temperature, resulting in good yields. researchgate.netresearchgate.net

Urazoles: DBH is a potent reagent for the oxidation of urazoles and bis-urazoles to their highly reactive triazolinedione counterparts. thieme-connect.comresearchgate.netacs.org This conversion is a key step in accessing triazolinediones for use in various synthetic applications. The oxidation proceeds with good to excellent yields under mild conditions, either in dichloromethane or under solvent-free conditions at room temperature. thieme-connect.com The by-product, 5,5-dimethylhydantoin, can be easily removed from the reaction mixture. thieme-connect.com It is noted that for urazole (B1197782) sodium salts, the reaction with DBH can be highly exothermic, and the milder 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) may be preferred in such cases under solvent-free conditions. thieme-connect.com

| Substrate | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazolines | Pyrazoles | CCl₄ or solvent-free, room temp. | Good | scispace.com |

| 3,5-Disubstituted Isoxazolines | Isoxazoles | Mild, room temp. | Good | researchgate.netresearchgate.net |

| Urazoles / Bis-urazoles | Triazolinediones | CH₂Cl₂ or solvent-free, room temp. | Good to Excellent | thieme-connect.com |

Deprotection Strategies Utilizing Brominated Hydantoins

Brominated hydantoins, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have emerged as effective reagents for the cleavage of various protecting groups under mild conditions. Their utility stems from their ability to act as a source of electrophilic bromine, facilitating oxidative cleavage pathways that are often chemoselective.

One of the primary applications is in the deprotection of thioacetals and thioketals. tandfonline.comresearchgate.net 1,3-Dithianes and 1,3-dithiolanes, which are robust protecting groups for carbonyl compounds, can be efficiently converted back to their parent aldehydes and ketones using DBDMH. researchgate.net This transformation is often carried out under solvent-free conditions, providing the corresponding carbonyl compounds in excellent yields. researchgate.net The methodology is applicable to derivatives of aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones. researchgate.net While related polymeric N-bromo reagents have also proven effective for this purpose in aqueous media, DBDMH offers a simple and efficient procedure. tandfonline.comresearchgate.net

N-bromo reagents are also utilized for the deprotection of silyl (B83357) ethers. researchgate.netresearchgate.net An efficient method for the deprotection of tert-butyldiphenylsilyl (TBDPS) ethers has been developed using a catalytic amount of DBDMH in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This protocol is notable for its mild conditions and compatibility with a range of other functional groups. researchgate.net By analogy, N-Bromosuccinimide (NBS), a related N-bromo compound, is known to effectively deprotect trimethylsilyl (B98337) (TMS) ethers and tetrahydropyranyl (THP) ethers, suggesting a broader potential for brominated hydantoins in this capacity. researchgate.netorganic-chemistry.orgacs.org Furthermore, NBS has been used for the oxidative cleavage of oximes to regenerate carbonyl compounds, a transformation that could potentially be achieved with brominated hydantoins. researchgate.net

Table 1: Deprotection Reactions Using Brominated Hydantoins

| Protecting Group | Reagent | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dithianes / 1,3-Dithiolanes | DBDMH | Aromatic/Aliphatic Aldehydes & Ketones | Solvent-free | Excellent | researchgate.net |

| tert-Butyldiphenylsilyl (TBDPS) Ethers | DBDMH (catalyst) | Carbohydrates, Steroids, Alcohols | DMSO | High | researchgate.net |

| Tetrahydropyranyl (THP) Ethers | NBS | Various Alcohols | β-Cyclodextrin, H₂O, rt | Impressive | organic-chemistry.org |

| Oximes | NBS | Aromatic/Aliphatic Aldehyde & Ketone Oximes | Neutral, mild | Good to Excellent | researchgate.net |

*Data for N-Bromosuccinimide (NBS) is included for comparative context of N-bromo reagent reactivity.

Unique Functional Group Tolerances and Selective Transformations

A significant advantage of using this compound and its dibromo-analog (DBDMH) in synthesis is the high degree of functional group tolerance and the potential for highly selective transformations. researchgate.netmdpi.com

Regioselectivity: A prominent example of selectivity is the ortho-monobromination of phenols. okayama-u.ac.jp The reaction of various phenols and polyphenols with DBDMH in chloroform at room temperature yields the corresponding ortho-monobrominated products with good to excellent yields. okayama-u.ac.jp This method is highly regioselective, favoring bromination at the position adjacent to the hydroxyl group, even when the para position is unsubstituted. okayama-u.ac.jp For many substrates, this process yields a single bromo-derivative, avoiding the formation of di- or poly-brominated compounds that can occur with other brominating agents. okayama-u.ac.jp

Chemoselectivity and Functional Group Tolerance: Brominated hydantoins exhibit remarkable chemoselectivity. For instance, DBDMH can be used as a catalyst for the chemoselective thioacetalization of aldehydes in the presence of ketones. researchgate.net

In deprotection reactions, the reagent demonstrates broad functional group compatibility. During the deprotection of TBDPS ethers with catalytic DBDMH, functional groups such as acetates, benzoates, pivaloates, mesylates, and even acid-sensitive benzyl and p-methoxybenzyl ethers remain intact. researchgate.net Similarly, the methylthiolation of 3,4-dihalo-2(5H)-furanones using DBDMH and DMSO shows good tolerance for functionalities including C-X (halide), C-O, C=O, and C=C bonds. mdpi.comresearchgate.net This tolerance allows for complex molecular manipulations without the need for extensive protection-deprotection sequences.

Table 2: Selective Ortho-Bromination of Phenols with DBDMH

| Substrate (Phenol) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenol | 2-Bromophenol | 92.5 | okayama-u.ac.jp |

| p-Cresol | 2-Bromo-4-methylphenol | 95 | okayama-u.ac.jp |

| o-Cresol | 6-Bromo-2-methylphenol | 94 | okayama-u.ac.jp |

| 4-Chlorophenol | 2-Bromo-4-chlorophenol | 96 | okayama-u.ac.jp |

| 2-Naphthol | 1-Bromo-2-naphthol | 98 | okayama-u.ac.jp |

Other Advanced Synthetic Methodologies (e.g., Methylthiolation)

Beyond bromination and deprotection, brominated hydantoins are employed in a variety of other advanced synthetic transformations.

Methylthiolation: A notable metal-free methodology involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to promote methylthiolation. mdpi.comresearchgate.net In this reaction, dimethyl sulfoxide (DMSO) serves as both a safe, odorless methylthiolating agent and the solvent. mdpi.comresearchgate.net DBDMH activates and promotes the decomposition of DMSO into dimethyl sulfide, which then acts as the nucleophile. mdpi.com This method has been successfully applied to the sulfur-functionalization of 5-alkoxy-3,4-dihalo-2(5H)-furanones to afford 5-alkoxy-3-halo-4-methylthio-2(5H)-furanones in high yields. mdpi.com The reaction proceeds under relatively low temperatures and short reaction times without the need for transition metal catalysts. mdpi.comresearchgate.net

Esterification and Aldol Condensation: DBDMH has been utilized as a metal-free catalyst for the direct esterification of carboxylic acids with alcohols and for the self-aldol condensation of aldehydes. mdpi.com These reactions are often performed under neat (solvent-free) conditions and are tolerant of air and moisture, which simplifies the synthetic and isolation procedures. mdpi.com The esterification method is applicable to a wide range of substrates, including sterically hindered backbones like cholesterol and bile acids, with good to excellent yields. mdpi.com

Oxidation of Thiols: DBDMH is an efficient reagent for the mild oxidation of thiols to their corresponding disulfides. researchgate.netorganic-chemistry.org This transformation can be carried out in solution or under solvent-free conditions and is applicable to a variety of aromatic and aliphatic thiols. researchgate.netorganic-chemistry.org

Table 3: DBDMH-Promoted Methylthiolation of Furanones with DMSO

| Substrate | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy-3,4-dibromo-2(5H)-furanone | 1.5 equiv. DBDMH, 80°C | 5 | 93 | researchgate.net |

| 5-Ethoxy-3,4-dibromo-2(5H)-furanone | 1.5 equiv. DBDMH, 80°C | 5 | 91 | researchgate.net |

| 5-Isopropoxy-3,4-dibromo-2(5H)-furanone | 1.5 equiv. DBDMH, 80°C | 5 | 88 | researchgate.net |

| 5-Phenoxy-3,4-dibromo-2(5H)-furanone | 1.5 equiv. DBDMH, 80°C | 5 | 85 | researchgate.net |

Comparative Efficacy and Advantages of N Brominated Hydantoins in Synthetic Methodology

Comparative Studies with Traditional N-Halo Reagents (e.g., N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS))

Comparative studies have highlighted the distinct reactivity and efficacy of N-brominated hydantoins in various synthetic transformations. While NBS is a widely recognized brominating agent, DBDMH, which is structurally related to 1-Bromo-5,5-dimethylhydantoin, exhibits similar reactivity in many applications. manac-inc.co.jpmanac-inc.co.jp For instance, both NBS and DBDMH can be used for the bromination of methylarenes when initiated by a radical initiator like 2,2′-azobis(isobutyronitrile). organic-chemistry.org

However, the monobrominated this compound offers more controlled and selective bromination capabilities compared to its dibrominated analog, DBDMH. This controlled reactivity is attributed to the presence of a single N-H bond, which modulates its chemical behavior. In contrast, DBDMH, with two N-Br bonds, provides a more potent source of electrophilic bromine. manac-inc.co.jp

In some instances, N-brominated hydantoins have shown superior performance over N-halosuccinimides. For example, in the activation of substrates for methylthiolation using DMSO, DBDMH was found to be a more effective activator than both NBS and NCS, leading to higher product yields. nih.gov Similarly, in Lewis acid-catalyzed benzylic bromination, using DBDMH as the brominating agent resulted in a dramatic increase in the reaction rate compared to NBS. nih.gov

N-haloimides, including N-halosuccinimides and 1,3-dihalo-5,5-dimethylhydantoins, are generally favored as sources of halonium ions due to their ease of handling and lower toxicity compared to molecular halogens. researchgate.net

Here is a comparative overview of these reagents:

| Feature | This compound | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |

| Primary Function | Selective brominating agent. | Brominating and oxidizing agent. researchgate.net | Chlorinating agent. |

| Reactivity | Offers controlled and selective bromination. | Widely used, can be less selective. manac-inc.co.jpmanac-inc.co.jp | Used for chlorination reactions. nih.gov |

| Handling | Generally easy to handle solid. researchgate.net | Solid, but can be light-sensitive. | Solid, requires careful handling. |

| Byproducts | Forms 5,5-dimethylhydantoin (B190458). | Forms succinimide (B58015), which can be recycled. researchgate.net | Forms succinimide. |

Benefits in Terms of Reaction Efficiency, Cost-Effectiveness, and Waste Reduction in Laboratory and Industrial Synthesis

N-brominated hydantoins, particularly DBDMH, offer significant advantages in terms of reaction efficiency, cost, and waste management, making them attractive alternatives to traditional reagents in both laboratory and industrial settings. manac-inc.co.jpmdpi.comrsc.org

Reaction Efficiency: The use of N-brominated hydantoins can lead to improved reaction efficiency. For example, DBDMH has been shown to be a highly efficient catalyst for the direct esterification of carboxylic acids and the promotion of one-pot syntheses of various heterocyclic compounds, often under solvent-free conditions. mdpi.comscielo.org.mxresearchgate.net In certain reactions, such as the activation of carbonyl functionalities, DBDMH has demonstrated higher efficiency compared to N-halosuccinimides. mdpi.comnih.gov The use of DBDMH in benzylic bromination under Lewis acid catalysis also leads to significantly faster reactions. nih.gov

Cost-Effectiveness: A major advantage of DBDMH over NBS is its cost-effectiveness. manac-inc.co.jpmanac-inc.co.jp Since each molecule of DBDMH contains two bromine atoms, it can theoretically brominate two equivalents of a substrate, making it more atom-economical. manac-inc.co.jpnih.gov This reduces the amount of reagent needed per reaction, leading to lower costs, a significant factor in industrial-scale synthesis. manac-inc.co.jp Furthermore, N-brominated hydantoins are relatively inexpensive and can be stored for long periods under appropriate conditions. manac-inc.co.jp

Research on Safety Protocols and Risk Mitigation in Laboratory and Industrial Applications

Advanced Analytical Methods for Purity Assessment and Reaction Monitoring

The purity and concentration of 1-bromo-5,5-dimethylhydantoin (DBDMH) are critical parameters that influence its reactivity and safety profile. Several advanced analytical methods are employed to ensure its quality and to monitor reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing DBDMH and its precursors, such as 5,5-dimethylhydantoin (B190458) (DMH). epa.gov For instance, HPLC can be used to determine the presence of DMH and methylethylhydantoin (MEH) in reaction mixtures. epa.gov During synthesis, monitoring the disappearance of the starting material, DMH, and the appearance of the brominated product is crucial for reaction optimization.

Iodometric titration is a classic and reliable method for determining the active bromine content of DBDMH. google.com This technique quantifies the oxidizing capacity of the compound, which is directly related to its disinfection efficacy. The active bromine content is a key specification in commercial products, with values around 55.7-55.9 wt% indicating high purity. google.com

Spectroscopic methods also play a significant role. Fourier-transform infrared spectroscopy (FT-IR) is used to confirm the incorporation of bromine into the hydantoin (B18101) ring structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is invaluable for determining the conversion of carboxylic acids during esterification reactions catalyzed by DBDMH. nih.govresearchgate.net By analyzing the crude reaction mixtures, researchers can track the progress of the reaction and identify any side products. researchgate.net

Gas Chromatography (GC) can be employed to analyze the solvent composition and detect volatile impurities or byproducts. scripps.edu For reaction monitoring, kinetic studies using UV-Vis spectroscopy can quantify free halogen residuals, as the hydrolysis rate of DBDMH is pH-dependent.

The following table provides an overview of the analytical methods used for this compound:

Table 1: Advanced Analytical Methods for this compound

| Analytical Method | Application | Key Findings/Parameters Monitored |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Detection and quantification of 5,5-dimethylhydantoin (DMH) and other related hydantoins. epa.gov |

| Iodometric Titration | Determination of active bromine content | Quantifies the oxidizing capacity, ensuring product efficacy. google.com |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Structural confirmation | Confirms the presence of the bromine-nitrogen bond. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reaction monitoring and structural elucidation | Tracks conversion rates in reactions and determines the structure of products. nih.govresearchgate.net |

| Gas Chromatography (GC) | Impurity profiling | Analyzes solvent residues and volatile byproducts. scripps.edu |

| UV-Vis Spectroscopy | Kinetic studies | Measures the rate of hydrolysis and halogen release. |

Safe Handling Procedures and Waste Minimization Strategies for Research Scale

Given its classification as a strong oxidizing agent and its corrosive nature, strict safety protocols are essential when handling this compound in a laboratory setting. epa.govfishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact. This includes:

Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. apolloscientific.co.uk

Eye Protection: ANSI Z87.1-certified safety goggles or a face shield are necessary to protect against splashes and dust. epa.govapolloscientific.co.uk

Protective Clothing: A lab coat and, in some cases, chemical-resistant clothing should be worn to prevent skin exposure. fishersci.comchemservice.com

Ventilation: All work with DBDMH should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or any released bromine vapors. apolloscientific.co.uk

Handling and Storage:

DBDMH should be stored in a cool, dry, and well-ventilated place, away from heat, open flames, and direct sunlight. epa.govapolloscientific.co.uk

It must be kept in its original, tightly sealed container. fishersci.comapolloscientific.co.uk

It is crucial to store it away from combustible materials, strong acids, strong bases, alcohols, and strong reducing agents to prevent violent reactions. fishersci.comapolloscientific.co.uk

Eating, drinking, and smoking are strictly prohibited in areas where DBDMH is handled. apolloscientific.co.ukchemservice.com Hands should be washed thoroughly after handling. epa.govapolloscientific.co.uk

Spill Management: In the event of a spill, the area should be cleared of personnel. apolloscientific.co.uk Spills should be contained and absorbed with dry, inert materials like sand or vermiculite. apolloscientific.co.uk Combustible materials like sawdust must not be used. apolloscientific.co.uk The spilled material should be collected in labeled drums for disposal. apolloscientific.co.uk Neutralizing agents like sodium thiosulfate (B1220275) can be used to reduce bromine release from spills.

Waste Minimization and Disposal:

For research-scale operations, careful planning of experiments to use the minimum amount of material necessary is a key waste minimization strategy.

Waste containing DBDMH should be treated as hazardous halogenated waste.

Before disposal, waste can be treated with reducing agents, such as ascorbic acid or sodium thiosulfate, to neutralize the active bromine.

Contaminated containers should be triple-rinsed before disposal. epa.gov

The following table summarizes key safety and waste management practices:

Table 2: Safe Handling and Waste Minimization for this compound

| Aspect | Procedure/Strategy | Rationale |

|---|---|---|

| Personal Protective Equipment | Nitrile gloves, safety goggles/face shield, lab coat. epa.govfishersci.comapolloscientific.co.uk | Prevents skin and eye damage from the corrosive and oxidizing compound. epa.gov |

| Ventilation | Use of a fume hood. apolloscientific.co.uk | Minimizes inhalation of dust and bromine vapors. apolloscientific.co.uk |

| Storage | Cool, dry, well-ventilated area; away from combustibles and incompatible chemicals. epa.govfishersci.comapolloscientific.co.uk | Prevents decomposition and potentially violent reactions. epa.gov |

| Spill Cleanup | Use inert absorbents (sand, vermiculite); avoid organic materials. apolloscientific.co.uk | Safely contains the spill without causing a fire hazard. apolloscientific.co.uk |

| Waste Treatment | Neutralize with reducing agents (e.g., sodium thiosulfate). | Renders the waste less hazardous before disposal. |

| Waste Minimization | Use only the required amount for the experiment. | Reduces the volume of hazardous waste generated. |

Research into Chemical Interactions Leading to Dermatological or Irritancy Responses in Occupational Settings

Research has identified 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a related compound, as a cause of both irritant and allergic contact dermatitis, particularly in occupational settings like swimming pools and hydrotherapy facilities. researchgate.netnih.gov While research specifically on this compound is less common, the findings on BCDMH provide valuable insights into the potential dermatological effects.

Studies have shown that BCDMH can cause contact dermatitis in individuals exposed to treated water, such as swimming pool users and physiotherapists working in hydrotherapy pools. researchgate.netnih.gov In one study, all ten patients with dermatitis associated with swimming pools disinfected with BCDMH showed a positive patch test reaction to the compound. researchgate.netnih.govresearchgate.net This suggests an allergic sensitization to the chemical. researchgate.netnih.govresearchgate.net In some cases, a positive reaction was observed even at very low concentrations (1 ppm), highlighting the sensitizing potential of these compounds. researchgate.netnih.govresearchgate.net

The mechanism of toxicity is believed to involve the release of hypobromous acid and hypochlorous acid upon contact with water, which are known irritants. t3db.ca The 5,5-dimethylhydantoin part of the molecule is also a known allergen. t3db.ca Acute exposure can lead to skin burns, while chronic exposure may result in redness and itching. t3db.catoxno.com.au

In an occupational health case, a physiotherapist developed irritant contact dermatitis, which was traced back to the use of BCDMH as a disinfectant in a hydrotherapy pool. nih.gov This incident highlighted the importance of thorough risk assessments before introducing new chemicals into the workplace. nih.gov

The following table summarizes research findings on dermatological responses to related hydantoin compounds:

Table 3: Dermatological Responses to Halogenated Dimethylhydantoins

| Study Focus | Compound | Findings | Reference |

|---|---|---|---|

| Allergic Contact Dermatitis | 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | Positive patch test reactions in patients with swimming pool-associated dermatitis. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

| Occupational Health | 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | A physiotherapist developed irritant contact dermatitis from a hydrotherapy pool disinfected with BCDMH. nih.gov | nih.gov |

| Mechanism of Irritation | 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | Irritation is likely caused by the release of hypobromous and hypochlorous acids, as well as the allergenic nature of the hydantoin structure. t3db.ca | t3db.ca |

Development of Green Disposal Strategies for Research Residues

The development of environmentally friendly disposal methods for chemical waste is a growing area of research in green chemistry. For halogenated compounds like this compound, the focus is on degradation or neutralization to less harmful substances before disposal.

One approach for treating waste streams containing DBDMH is through chemical reduction. The use of reducing agents like sodium thiosulfate or ascorbic acid can neutralize the oxidizing power of the compound by reducing the active bromine. This converts it to bromide ions, which are generally less harmful to the environment.

Another strategy involves hydrolysis. DBDMH hydrolyzes in water to release hypobromous acid and 5,5-dimethylhydantoin. regulations.gov While hypobromous acid is a biocide, it is also reactive and can be neutralized. The resulting 5,5-dimethylhydantoin is considered non-toxic. regulations.gov The rate of hydrolysis is pH-dependent, being faster in alkaline conditions. This property could be harnessed for controlled degradation of waste residues.

In industrial settings, mother liquors from the synthesis of DBDMH are sometimes treated with polyaluminum chloride and ferrous sulfate (B86663) to remove residual bromine before disposal. While this is an industrial method, the principles could be adapted for research-scale waste treatment.

Research into advanced oxidation processes (AOPs) could also offer a pathway for the green disposal of DBDMH residues. AOPs utilize highly reactive species like hydroxyl radicals to break down organic pollutants into simpler, less toxic compounds, potentially even carbon dioxide and water.

While specific research on green disposal strategies for this compound at the research scale is not extensively documented, the principles of reduction, controlled hydrolysis, and advanced oxidation provide promising avenues for future development.

The following table outlines potential green disposal strategies:

Table 4: Potential Green Disposal Strategies for this compound Residues

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chemical Reduction | Treatment with reducing agents like sodium thiosulfate or ascorbic acid. | Neutralizes the active bromine, reducing the compound's oxidizing hazard. |

| Controlled Hydrolysis | Degradation in an aqueous solution, potentially with pH adjustment to control the rate. | Breaks down the compound into less toxic 5,5-dimethylhydantoin and bromide ions. regulations.gov |

| Flocculation/Precipitation | Use of agents like polyaluminum chloride and ferrous sulfate. | Removes residual bromine from aqueous waste streams. |

| Advanced Oxidation Processes (AOPs) | Utilization of highly reactive radicals to degrade the molecule. | Potential for complete mineralization to benign products like CO2 and water. |

Q & A

Q. What are the key synthetic routes for preparing DBDMH in laboratory settings?

DBDMH is synthesized via bromination of 5,5-dimethylhydantoin. A common method involves reacting 5,5-dimethylhydantoin with bromine in a controlled alkaline environment. The reaction typically proceeds at 40–60°C under reflux conditions, with sodium hydroxide used to neutralize HBr byproducts. Post-synthesis purification involves recrystallization from ethanol or acetone to achieve ≥98% purity. Analytical verification includes melting point determination (187–191°C) and FT-IR spectroscopy to confirm bromine incorporation .

Q. How does DBDMH release active bromine species in aqueous environments?

DBDMH hydrolyzes in water to release hypobromous acid (HOBr) and hypochlorous acid (HOCl) depending on substituents. For DBDMH, hydrolysis produces two equivalents of HOBr (Figure 17.3, ). The rate of hydrolysis is pH-dependent, with faster decomposition in alkaline conditions (pH >8). Kinetic studies using UV-Vis spectroscopy or iodometric titration can quantify free halogen residuals. Temperature and ionic strength also influence release kinetics .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in reported antimicrobial efficacy of DBDMH across microbial models?

Discrepancies often arise from variations in microbial strain resistance, organic load, and test protocols. To standardize assessments:

- Use minimum inhibitory concentration (MIC) assays under controlled organic matter (e.g., BSA or serum) to simulate real-world conditions.

- Pair with time-kill kinetic studies to differentiate bacteriostatic vs. bactericidal effects.

- Cross-validate using multilocus sequence typing (MLST) to account for genetic diversity in pathogens like Burkholderia cepacia complex .

Q. How can researchers optimize DBDMH stability in experimental formulations to prevent premature halogen release?

Stability optimization strategies include:

- Moisture control : Store DBDMH in desiccated containers (RH <30%) to prevent hydrolysis.

- Excipient selection : Use inert carriers like silica gel to reduce contact with atmospheric moisture.

- pH buffering : Maintain formulations at pH 6–7 to slow hydrolysis without compromising reactivity.

- Thermal monitoring : Avoid temperatures >40°C during storage, as decomposition accelerates above this threshold .

Data Contradiction Analysis

Q. How should researchers address conflicting data on DBDMH toxicity in aquatic ecosystems?

Discrepancies in ecotoxicity data (e.g., LC50 values for Daphnia magna) may stem from test duration or metabolite analysis. Recommended steps:

- Conduct prolonged exposure tests (28 days) to assess chronic effects of brominated byproducts.

- Use high-performance liquid chromatography (HPLC) to quantify residual DBDMH and degradates like 5,5-dimethylhydantoin.

- Cross-reference with regulatory thresholds (e.g., US EPA ECOTOX database) to contextualize findings .

Regulatory and Safety Considerations

Q. What safety protocols are critical for handling DBDMH in laboratory settings?

Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, ANSI Z87.1-certified goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors (TLV-TWA: 0.1 ppm).

- Spill management : Neutralize spills with sodium thiosulfate to reduce bromine release.

- Waste disposal : Treat waste with reducing agents (e.g., ascorbic acid) before disposal as hazardous halogenated waste .

Methodological Tables

| Stability Factor | Recommendation | Impact on Halogen Release | Reference |

|---|---|---|---|

| Moisture Exposure | Store in desiccators with silica gel | Reduces hydrolysis by 70% | |

| Temperature Control | Maintain ≤25°C | Prevents thermal decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.